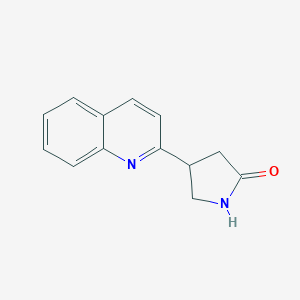

4-(Quinolin-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-quinolin-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C13H12N2O/c16-13-7-10(8-14-13)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8H2,(H,14,16) |

InChI Key |

PHBJKGDPQJWUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Chemical Synthesis and Methodological Advancements for 4 Quinolin 2 Yl Pyrrolidin 2 One and Its Derivatives

Strategic Approaches to the Synthesis of the 4-(Quinolin-2-yl)pyrrolidin-2-one Core Structure

The assembly of the this compound framework, which links a quinoline (B57606) ring at its 2-position to the 4-position of a pyrrolidinone ring, can be approached through several modern synthetic strategies. These methods aim to construct the complex architecture efficiently, often with high atom economy and stereochemical control.

Multi-Component Reactions (MCRs) for Quinoline-Pyrrolidinone Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is highly convergent and atom-economical, making it ideal for generating libraries of structurally diverse compounds. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs used for synthesizing quinoline derivatives can be adapted. rsc.orgnih.gov

For instance, MCRs such as the Povarov, Gewald, and Ugi reactions are successfully employed for creating diverse quinoline scaffolds. rsc.org A hypothetical MCR approach to the target scaffold could involve the reaction of a 2-aminoquinoline (B145021) derivative, an α,β-unsaturated carbonyl compound, and a source of the lactam ring in a convergent manner. The development of novel MCRs remains a promising avenue for the efficient, one-pot synthesis of quinoline-pyrrolidinone systems. lew.ro Some MCRs are promoted by microwave assistance, which can significantly reduce reaction times and improve yields. lew.ro

Table 1: Examples of Catalysts Used in Multi-Component Synthesis of Quinoline Derivatives

| Catalyst | Reaction Type | Reference |

|---|---|---|

| Trityl chloride (TrCl) | Multicomponent cyclization for pyrimido[4,5-b] quinolines | nih.gov |

| NbCl5 | Promotion of reaction between acetals, aromatic amines, and alkynes | researchgate.net |

| Silver triflate | Reaction of anilines, aldehydes, and ketones | nih.gov |

Cycloaddition Reactions (e.g., Imino Diels-Alder) in Pyrrolidinone-Quinoline Synthesis

Cycloaddition reactions provide a robust method for the stereoselective formation of cyclic structures. The [3+2] dipolar cycloaddition is particularly relevant for constructing five-membered rings like pyrrolidine (B122466). nih.gov One established strategy involves the generation of quinolinium ylides (formally azomethine ylides) from quinolinium salts. nih.gov These ylides can then react with electron-poor alkenes. This reaction proceeds via conjugate addition followed by cyclization or through a formal [3+2] cycloaddition to yield pyrroloquinoline products, often with high regio- and stereoselectivity. nih.gov

Adapting this methodology to form the this compound scaffold would require using a suitable dipolarophile that contains the lactam precursor functionality. Another approach involves photochemical dearomative cycloadditions, which have been used to react quinolines with alkenes to generate molecular complexity rapidly. nih.gov The Diels-Alder, or [4+2] cycloaddition, has also been utilized to prepare novel quinoline and pyrroloquinoline derivatives. researchgate.net

A copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines with cyclic enols has been demonstrated as a route to pyrrolo[3,2-c]quinolone scaffolds, showcasing the utility of cycloadditions in building complex fused heterocyclic systems. mdpi.com

One-Pot Synthetic Methodologies for this compound Formation

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. rsc.orgresearchgate.net Several one-pot methods have been developed for quinoline derivatives that could be conceptually applied to the synthesis of this compound. For example, a transition-metal-free, one-pot method has been developed for the synthesis of 3-(1-pyrrolidinyl)quinolines from enamines and nitrobenzenes. rsc.orgresearchgate.net This demonstrates the construction of a quinoline ring onto a substrate already bearing a pyrrolidine ring. rsc.orgresearchgate.net

Another strategy involves sequential palladium-catalyzed reactions. A one-pot method for 4-arylquinolin-2(1H)-ones has been described involving a Heck reaction on 2-iodoaniline (B362364) followed by in situ cyclization. researchgate.net A similar sequence could be envisioned where a suitably functionalized pyrrolidinone is coupled to a quinoline precursor in a single pot. Iodine-catalyzed cascade coupling protocols have also been developed for the one-pot synthesis of fused systems like pyrrolo[1,2-a]quinoxalines via C–H cross-dehydrogenative coupling. rsc.org

Transition Metal-Catalyzed Synthesis of Quinoline-Pyrrolidinone Frameworks

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds that are otherwise difficult to construct. ias.ac.in Catalysts based on palladium, copper, cobalt, and nickel are frequently used to synthesize quinoline derivatives. nih.govias.ac.in

A key strategy applicable to the synthesis of this compound is the cross-coupling reaction. This could involve the coupling of a 2-haloquinoline with a pre-formed 4-metalated-pyrrolidin-2-one (e.g., using zinc or boron reagents in a Negishi or Suzuki coupling) or vice versa. Palladium-catalyzed carbonylation reactions are also used to construct quinolin-4-one cores from 2-iodoaniline and terminal acetylenes. nih.gov

Cobalt(III)-catalyzed synthesis via C-H activation, carbonylation, and cyclization of anilines and ketones offers a pathway to various quinoline derivatives. nih.gov Similarly, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with isocyanates are effective for constructing pyrrolidine-fused systems. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Quinoline Analogues

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Heck Coupling / Cyclization | o-Iodoanilines, Acrylates | 2-Quinolones | researchgate.net |

| Cobalt(III) | C-H Activation / Carbonylation / Cyclization | Anilines, Ketones | Substituted Quinolines | nih.gov |

| Copper | C-H Functionalization | Anilines, Aldehydes | Substituted Quinolines | ias.ac.in |

Derivatization and Analog Design of this compound

Once the core this compound structure is synthesized, its properties can be fine-tuned through derivatization. Functionalization of the quinoline moiety is a common strategy to expand the chemical space and modulate the pharmacological profile of quinoline-based compounds. rsc.org

Functionalization Strategies for the Quinoline Moiety

The quinoline ring system can be functionalized at various positions to create a diverse range of analogs. nih.gov The choice of strategy depends on the desired substitution pattern and the electronic nature of the quinoline ring. rsc.orgrsc.org

Classical and Modern Functionalization Methods:

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, but reactions can occur at positions 5 and 8 under forcing conditions. pharmaguideline.com The presence of electron-donating groups can facilitate these reactions. pharmaguideline.com

Pfitzinger Reaction: This classical method allows for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, which can be further modified. pharmaguideline.comnih.gov

C-H Bond Functionalization: This has emerged as a powerful and atom-economical strategy. rsc.orgrsc.org Transition-metal catalysis (e.g., using cobalt, rhodium, or nickel) can direct the selective functionalization of specific C-H bonds, such as at the C-8 or C-2 position, allowing for the introduction of aryl, alkyl, or amino groups. rsc.org

Hybrid Synthesis: Functionalized quinoline derivatives can be synthesized as hybrids, where moieties with known activities are attached to the quinoline core to create drug candidates with potentially dual modes of action or improved properties. nih.gov

The precise introduction of functional groups like halogens, nitro groups, or amines can significantly alter the biological activity and physicochemical properties of the parent molecule. researchgate.netnih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimido[4,5-b]quinoline |

| 3-(1-Pyrrolidinyl)quinoline |

| Pyrrolo[1,2-a]quinoline |

| 4-Arylquinolin-2(1H)-one |

| Pyrrolo[3,2-c]quinolone |

| Pyrrolo[1,2-a]quinoxaline |

Modifications of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one moiety, also known as a γ-lactam, is a prevalent scaffold in medicinal chemistry, valued for its unique structural and electronic properties. nih.gov Modifications to this ring system within the this compound framework are pursued to modulate the compound's physicochemical properties. Synthetic strategies for these modifications can be broadly categorized into the functionalization of a pre-existing pyrrolidinone ring or the de novo construction of a substituted ring.

The functionalization of the pyrrolidinone ring can be achieved through various reactions. For instance, the nitrogen atom of the lactam can be alkylated or arylated to introduce diverse substituents. The carbon atoms adjacent to the carbonyl group or the nitrogen atom are also sites for chemical modification. One innovative approach involves the cascade reactions of N-substituted piperidines, which can be selectively transformed into pyrrolidin-2-ones through a process involving ring contraction and deformylative functionalization. rsc.org This method offers a pathway to substituted pyrrolidin-2-ones from readily available starting materials.

De novo synthesis provides access to a wider array of substituted pyrrolidin-2-ones. A common strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and an activated alkene. nih.gov This powerful reaction allows for the stereocontrolled construction of the pyrrolidinone ring with various substituents. Another approach is the intramolecular aza-Michael cyclization, which can yield pyrrolidinones with good yields. researchgate.net These synthetic routes are crucial for creating analogs of this compound with tailored modifications on the lactam ring, enabling systematic exploration of structure-activity relationships.

Design and Synthesis of Hybrid Structures Incorporating the this compound Motif

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent approach in modern drug design. nih.gov This technique is employed to develop novel chemical entities with potentially enhanced or dual biological activities. The this compound scaffold serves as a valuable building block for creating such hybrid structures.

The design of these hybrids often begins with in silico studies, such as molecular docking, to predict the binding of the designed molecules to a biological target. nih.gov For example, pyrimidine-quinolone hybrids have been designed as potential enzyme inhibitors. nih.gov In one approach, different linkers, such as aminophenylsulfide fragments, were used to connect the quinolone and pyrimidine (B1678525) scaffolds, creating molecules with specific three-dimensional arrangements (U-shaped or linear). nih.gov

The synthesis of these hybrid molecules often employs convergent strategies, where the different structural fragments are synthesized separately and then joined together in the final steps. For instance, a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction has been utilized to link a 3-((aminophenyl)thio)methyl)quinolin-2(1H)-one intermediate with a chloropyrimidine derivative, yielding the target hybrid in good to excellent yields. nih.gov Another example involves creating hybrids of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected via a hydrazine (B178648) linker, which were synthesized in a two-stage method. semanticscholar.org These synthetic advancements facilitate the creation of complex molecular architectures based on the this compound motif.

Advanced Spectroscopic and Structural Elucidation Techniques for this compound Analogs

The unambiguous characterization of novel synthetic compounds is fundamental in chemical research. For analogs of this compound, a combination of advanced spectroscopic and crystallographic techniques is essential to confirm their structure, purity, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to provide a comprehensive picture of the molecular structure.

In the ¹H NMR spectrum, the protons of the quinoline and pyrrolidin-2-one rings exhibit characteristic chemical shifts and coupling patterns. For instance, the aromatic protons of the quinoline moiety typically appear in the downfield region (δ 7.0–9.5 ppm). mdpi.com The protons of the pyrrolidin-2-one ring, being aliphatic, resonate at higher fields. The specific chemical shifts and multiplicities of these signals provide crucial information about the substitution pattern. For example, the presence of a substituent on the quinoline or pyrrolidinone ring will cause predictable shifts in the signals of nearby protons. researchgate.net

Table 1: Representative NMR Data for Related Heterocyclic Structures

| Compound/Fragment | Nucleus | Chemical Shift (δ ppm) | Multiplicity/Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Quinoline | ¹H | 7.15 - 8.90 | m | rsc.org |

| Quinoline | ¹³C | 115.7 - 162.4 | - | rsc.org |

| 2-Pyrrolidinone (B116388) | ¹³C (C=O) | ~175 | - | nih.gov |

| Phenyl-substituted Imidazolidinone | ¹H (NH) | 10.86, 12.26 | s | nih.gov |

| Phenyl-substituted Imidazolidinone | ¹³C (C=O) | 174.9 | - | nih.gov |

| 4-Hydroxyquinolin-2-one derivative | ¹H (4-OH) | 16.66 | s | mdpi.com |

Note: The data presented are for structurally related compounds and serve as illustrative examples of typical chemical shifts.

Mass Spectrometric Characterization of Synthetic Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of synthetic compounds and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula of a compound. rsc.orgmdpi.com

The electron ionization (EI) mass spectra of quinoline derivatives have been studied extensively. chempap.orgmcmaster.ca A common fragmentation pathway for the quinoline ring is the loss of a molecule of hydrogen cyanide (HCN), resulting in a significant fragment ion. chempap.orgmcmaster.ca The substitution pattern on the quinoline ring significantly influences the fragmentation pattern, providing valuable structural clues. chempap.org

For derivatives of this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation would likely involve cleavages in the pyrrolidin-2-one ring and the bond connecting the two heterocyclic systems. The fragmentation of the 2-pyrrolidinone ring itself typically involves the loss of CO and other small fragments. nist.gov Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, is crucial for confirming the identity of synthetic products and intermediates. researchgate.net

X-ray Crystallographic Analysis for Stereochemical Assignment and Conformation

While NMR and MS provide valuable information about connectivity and composition, single-crystal X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique is particularly vital for assigning the absolute stereochemistry of chiral centers and for understanding the preferred conformation of the molecule.

For analogs of this compound, which may contain stereocenters on the pyrrolidinone ring, X-ray crystallography is the gold standard for stereochemical assignment. The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms. nih.gov This information is critical for understanding how the molecule might interact with a biological target.

Crystallographic studies can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in a crystal lattice. nih.gov For example, the crystal structure of a related pyrano[3,2-c]quinoline derivative showed strong intramolecular hydrogen bonds that play an important role in the crystal packing. helsinki.fi The detailed structural insights obtained from X-ray analysis are invaluable for structure-based drug design and for understanding the relationship between molecular structure and physical properties. nih.govmdpi.com

Biological Evaluation and Pharmacological Profiling of 4 Quinolin 2 Yl Pyrrolidin 2 One Derivatives in in Vitro and Cellular Models

Anti-Infective Activities of 4-(Quinolin-2-yl)pyrrolidin-2-one Compounds

The quinoline (B57606) nucleus is a well-established pharmacophore in the realm of anti-infective agents, and its combination with a pyrrolidin-2-one moiety has yielded derivatives with a broad spectrum of activity against various pathogens.

Antimicrobial Spectrum and Potency against Bacterial Pathogens (e.g., Multidrug-Resistant Strains)

Derivatives of the quinolin-2-one scaffold, a core component of the target compound, have shown significant antibacterial efficacy, particularly against multidrug-resistant (MDR) Gram-positive bacteria. In one study, a series of quinoline-2-one derivatives were synthesized and evaluated for their action against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov

Among the tested compounds, certain derivatives displayed potent antibacterial activity. For instance, compound 6c from this series was identified as a particularly effective agent, demonstrating superior or comparable minimum inhibitory concentrations (MICs) to the standard drug daptomycin. nih.govnih.gov This compound also exhibited a significant ability to inhibit biofilm formation in MRSA, a crucial factor in chronic and persistent infections. nih.govnih.gov The antibacterial action of these quinoline-2-one derivatives suggests their potential as a foundation for developing new antibiotics to combat Gram-positive resistant infections. nih.gov

Table 1: Antibacterial Activity of Quinoline-2-one Derivatives against MDR Gram-Positive Bacteria

| Compound | MRSA (MIC, µg/mL) | MRSE (MIC, µg/mL) | VRE (MIC, µg/mL) |

|---|---|---|---|

| 6c | 0.75 | 2.50 | 0.75 |

| 6l | Promising Activity | Promising Activity | Promising Activity |

| 6o | Promising Activity | Promising Activity | Promising Activity |

| Daptomycin (Ref.) | ≥0.75 | ≥2.50 | ≥0.75 |

Data sourced from studies on quinoline-2-one derivatives. nih.govnih.gov

Antifungal Efficacy against Fungal Species

The versatility of the quinoline scaffold extends to antifungal applications. Research into quinoline derivatives has identified compounds with selective and potent activity against various fungal pathogens, including Candida species and dermatophytes, which are common causes of human infections. nih.gov

Modifications at different positions of the quinoline ring have been shown to produce compounds with distinct antifungal profiles. For example, some derivatives were found to be active primarily against yeasts like Candida, while others demonstrated specific efficacy against filamentous fungi responsible for dermatophytosis. nih.gov One derivative, referred to as compound 5 , was particularly effective against dermatophytes with a geometric mean MIC of 19.14 μg/ml and showed a favorable toxicological profile. nih.gov Furthermore, novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which are structurally very similar to the target compound, have been synthesized and shown to possess strong antifungal activities against pathogenic fungal strains. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Target Fungi | MIC Range (µg/mL) |

|---|---|---|

| Compound 2 | Candida spp. | 25–50 |

| Compound 3 | Candida spp. | 25–50 |

| Compound 5 | Dermatophytes | 12.5–25 |

Data sourced from a study on the antifungal potential of quinoline derivatives. nih.gov

Antiviral Properties and Viral Replication Inhibition Assays

The broader class of quinoline and quinolone derivatives has been a subject of antiviral research for several decades. nih.govnih.govresearchgate.net Studies have shown that these compounds can be effective against a range of viruses. For instance, early research demonstrated the activity of antibacterial fluoroquinolones against vaccinia virus and papovaviruses. nih.gov

Subsequent chemical modifications of the quinolone scaffold led to derivatives with specific anti-HIV activity. The introduction of an aryl group at the piperazine (B1678402) moiety of certain fluoroquinolones was found to shift the compound's primary activity from antibacterial to antiviral, with a mechanism suggested to involve the inhibition of HIV's Tat protein functions. nih.gov More recent studies have also explored quinoline derivatives for activity against other viruses, such as the Zika Virus (ZIKV), where some compounds showed an ability to reduce ZIKV RNA production. nih.gov However, specific studies focusing on the antiviral properties of this compound derivatives are not extensively documented in the current literature.

Antiprotozoal and Antiparasitic Screening (e.g., Antimalarial, Antileishmanial Activities)

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. nih.govnih.govymerdigital.com This has spurred extensive research into new quinoline-based compounds to combat drug-resistant strains of malaria parasites, such as Plasmodium falciparum. nih.gov

In a highly relevant study, a series of 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and evaluated for their antiprotozoal capabilities. nih.gov These compounds, which merge a quinoline ring with a pyrrolidinone-related structure, exhibited potent activity. Six of the synthesized compounds showed promising antiamoebic effects against Entamoeba histolytica, with IC50 values ranging from 0.14 to 1.26 μM, outperforming the standard drug metronidazole (B1676534) (IC50 1.80 μM). nih.gov All tested compounds in this series also displayed antimalarial activity against a chloroquine-sensitive strain of P. falciparum (IC50 range: 1.42–19.62 μM). nih.gov

Additionally, the pyrrolidinone ring itself is part of chemotypes with demonstrated antiparasitic action. For example, a series of pyrazolopyrrolidinones were identified as potent inhibitors of Leishmania donovani and Leishmania major, the parasites responsible for visceral and cutaneous leishmaniasis, respectively. frontiersin.org These compounds were effective against the intracellular amastigote stage of the parasite with minimal host cell toxicity. frontiersin.org

Anti-Proliferative and Cytotoxic Activities of this compound Derivatives in Cellular Systems

The structural motifs of quinoline and pyrrolidinone are also prevalent in the design of anticancer agents. Their derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines (e.g., A549, HL-60, U937, K562)

Research has explored the cytotoxic potential of quinoline derivatives against a panel of human cancer cell lines. In one study, quinoline and quinolone derivatives were tested for their anti-cancer activity against bone marrow cancer cells (K-562 ), among others. The results indicated that the compounds were selective towards cancer cells and induced cell cycle arrest. nih.gov

Another study focused on a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones , which are structurally related to the target compound. nih.gov These derivatives were tested for antiproliferative activity against four cancer cell lines. Several compounds in this series demonstrated potent activity, with GI50 values in the nanomolar range, comparable or superior to the reference drug erlotinib. nih.gov Specifically, compounds 3g and 3h were found to induce apoptosis by activating caspases and modulating apoptosis-related proteins. nih.gov

While direct cytotoxic data for this compound against the full panel of A549, HL-60, and U937 is not prominently available, related structures have shown activity. For instance, quinazolinone derivatives, which are isomers of quinolinones, have been evaluated against the A549 human lung cancer cell line. nih.gov Similarly, other novel pyrrolidine-containing heterocyclic compounds have been assessed against various cancer cell lines, demonstrating the broad potential of these scaffolds in oncology research. nih.govmdpi.com

Table 3: Antiproliferative Activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives

| Compound | GI50 Range (nM) | Reference Drug (Erlotinib) GI50 (nM) | Apoptotic Activity |

|---|---|---|---|

| 3f-j | 22 - 31 | 33 | Potent Antiproliferative |

| 3g | Potent Activity | 33 | Induces Apoptosis |

| 3h | Potent Activity | 33 | Induces Apoptosis |

Data sourced from a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov

Elucidation of Anti-Proliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

Derivatives of the quinolone and quinolinone core structure have been identified as a promising class of anticancer agents, with research indicating their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which share a structural resemblance to the this compound backbone, have shown significant anti-proliferative effects. nih.govnih.gov One particular derivative, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), displayed potent activity against various cancer cell lines, including HL-60 (leukemia), Hep3B (liver carcinoma), and H460 (lung cancer), with IC₅₀ values in the sub-micromolar range. nih.gov Further investigation into its mechanism revealed that HPK treatment triggers apoptosis and causes cell cycle arrest at the G₂/M phase. nih.gov This cell cycle modulation is achieved by downregulating key regulatory proteins, namely cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

Another study synthesized a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives. nih.gov Among these, compound 22 was particularly effective against the COLO205 colon cancer cell line (IC₅₀ = 0.32 μM) and the H460 lung cancer cell line (IC₅₀ = 0.89 μM). nih.gov Molecular docking studies suggest that these compounds may exert their antimitotic effects by interacting with the colchicine-binding site of tubulin, thus disrupting microtubule formation, a critical process for cell division. nih.gov These findings underscore the potential of the quinolinone scaffold in developing new anticancer agents that function through apoptosis induction and cell cycle modulation. nih.govnih.gov

Table 1: Anti-Proliferative Activity of Selected 4-Phenyl-2-Quinolone Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| HPK | HL-60, Hep3B, H460 | 0.4 - 1.0 | Apoptosis induction, G₂/M arrest |

| Compound 22 | COLO205 | 0.32 | Antiproliferative |

Inhibition of Biofilm Formation by Pathogenic Microorganisms

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The quinoline and quinazolinone scaffolds, particularly those incorporating a pyrrolidine (B122466) moiety, have shown promise as anti-biofilm agents.

Research into quinoline-2-one derivatives has demonstrated significant antibacterial and anti-biofilm activity against multidrug-resistant Gram-positive bacteria. nih.gov Specifically, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). One compound, 6c , not only showed potent antibacterial activity (MIC of 0.75 μg/mL against MRSA) but also exhibited superior anti-biofilm properties compared to the antibiotic vancomycin (B549263). nih.gov At a concentration of half its MIC, compound 6c reduced MRSA biofilm formation by 79%, a substantial increase over the 20% reduction observed with vancomycin at the same relative concentration. nih.gov

In a similar vein, studies on quinazolinone derivatives bearing a pyrrolidine group have highlighted their ability to inhibit biofilm formation in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net Two compounds, 19 (2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one) and 20 (3-[(4-nitrobenzylidene)amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one), were shown to inhibit P. aeruginosa biofilm formation at sub-minimum inhibitory concentrations (sub-MICs), with IC₅₀ values of 3.55 µM and 6.86 µM, respectively. researchgate.net This suggests that these compounds can disrupt the biofilm life cycle without directly killing the bacteria, potentially reducing the selective pressure for resistance development. nih.gov

Table 2: Biofilm Inhibition by Quinoline and Quinazolinone Derivatives

| Compound | Organism | Activity | Key Finding |

|---|---|---|---|

| Quinoline-2-one 6c | MRSA | Biofilm Inhibition | 79% reduction at 0.5x MIC |

| Quinazolinone 19 | P. aeruginosa | Biofilm Inhibition | IC₅₀ = 3.55 µM |

Exploration of Neurological and Central Nervous System Activities

The versatile structure of quinolinone derivatives has also led to their investigation for various neurological and central nervous system (CNS) applications.

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. mdpi.com A study evaluating a series of 19 quinolinone derivatives found several promising candidates for cholinesterase inhibition. mdpi.comresearchgate.net While they showed no significant activity against monoamine oxidase (MAO), compounds QN8 , QN9 , and DQN7 displayed noteworthy inhibition of human recombinant AChE (hrAChE) and BChE (hrBuChE). mdpi.com

Compound QN8 emerged as a particularly potent and selective non-competitive inhibitor of hrAChE, with an IC₅₀ value of 0.29 µM and a Ki value of 79 nM. mdpi.comresearchgate.net Docking analyses confirmed a strong binding affinity, suggesting that the quinolinone ring of QN8 interacts with key residues within the active site gorge of the enzyme. mdpi.com This makes it an interesting lead compound for the development of new Alzheimer's disease therapies. mdpi.comresearchgate.net

Table 3: Cholinesterase Inhibition by Quinolinone Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| QN8 | hrAChE | 0.29 | Non-competitive |

| QN9 | hrAChE/hrBuChE | - | Promising Inhibition |

| DQN7 | hrAChE/hrBuChE | - | Promising Inhibition |

The pyrrolidin-2-one structure is a known pharmacophore in several antiepileptic drugs. Research has explored novel derivatives combining this moiety with a quinoline ring to assess their anticonvulsant properties.

A study examined a series of novel pyrrolidin-2-one derivatives for their potential to treat seizures using standard mouse models. nih.gov The maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure tests were employed for this evaluation. nih.gov The study identified three active compounds. Molecule EP-40 was effective in the MES test, which models generalized tonic-clonic seizures. nih.gov In contrast, compounds EP-42 and EP-46 showed activity in the PTZ test, a model for absence seizures. nih.gov The mechanism of action for these new pyrrolidin-2-one derivatives is thought to be related to their significant affinity for serotonergic or α1-adrenergic receptors, and potentially through modulation of GABA-ergic activity, as they are GABA analogs. nih.gov The quinoline core itself is also recognized for its potential in developing antiepileptic agents. nih.gov

Table 4: Anticonvulsant Activity of Novel Pyrrolidin-2-one Derivatives

| Compound | Anticonvulsant Test Model | Result |

|---|---|---|

| EP-40 | Maximal Electroshock (MES) | Significantly reduced seizure incidence |

| EP-42 | Pentetrazole (PTZ) | Demonstrated activity |

| EP-46 | Pentetrazole (PTZ) | Demonstrated activity |

Modulatory Effects on Endocrine and Metabolic Pathways

Beyond the CNS, the quinolinone scaffold has been successfully utilized to create agents that selectively modulate hormone receptors, offering potential treatments for a range of conditions.

Selective Androgen Receptor Modulators (SARMs) are compounds that bind to the androgen receptor and exhibit tissue-selective activity. A study described the discovery of a new class of orally available SARMs based on a substituted 6-(1-pyrrolidine)quinolin-2(1H)-one structure. nih.gov

The lead compound, 6a (6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one), demonstrated excellent anabolic activity in muscle tissue while having a reduced effect on the prostate in a rat model of hypogonadism. nih.gov This tissue selectivity is the hallmark of a SARM. Furthermore, the compound was shown to improve bone strength in a rat model of post-menopausal osteoporosis, highlighting its potential for treating muscle wasting and bone density loss. nih.gov Another study on a related tetrahydroquinoline (THQ) derivative, S-40542, also confirmed the potential of this chemical class to act as SARMs with prostate-selective activity, suggesting utility in conditions like benign prostatic hyperplasia. nih.gov

Table 5: SARM Activity of a Substituted Quinolin-2(1H)-one Derivative

| Compound | Model | Anabolic Activity (Muscle) | Androgenic Activity (Prostate) |

|---|

| 6a | Rat model of hypogonadism | Excellent | Reduced |

Other Emerging Biological Activities

While direct evidence is wanting, the broader families of quinoline and pyrrolidinone compounds have been the subject of diverse biological evaluations.

Modulation of Platelet Aggregation

Similarly, no studies were identified that specifically investigate the effects of this compound or its derivatives on platelet aggregation. The scientific literature does contain reports on the antiplatelet activity of other quinoline derivatives. For example, certain acetoxy quinolones and N1-(quinolin-2-ylmethyl)butane-1,4-diamine have been shown to inhibit platelet aggregation through various mechanisms. However, these compounds are structurally distinct from this compound, and their activities cannot be extrapolated to the target compound.

Structure Activity Relationship Sar and Mechanistic Investigations of 4 Quinolin 2 Yl Pyrrolidin 2 One Analogs

Correlation of Structural Features with Biological Potency of 4-(Quinolin-2-yl)pyrrolidin-2-one Derivatives

The biological potency of derivatives based on the this compound framework is intricately linked to their structural characteristics. Modifications to the quinoline (B57606) and pyrrolidinone rings, the stereochemical orientation of substituents, and the nature of any linking groups can profoundly influence activity and target selectivity.

Systematic modifications of the quinoline and pyrrolidinone rings have been crucial in optimizing the pharmacological profiles of these analogs.

On the quinoline ring , the position and nature of substituents are critical. For instance, in a series of quinoline analogs designed as inhibitors of Multidrug Resistance Protein 2 (MRP2), the placement of a benzoyl group was found to be important, with 8-benzoyl-2-arylquinolines generally showing more potent activity than their 6-benzoyl isomers. Furthermore, the introduction of a carboxyl group at the C4-position of the quinoline ring appeared to be beneficial for interaction with MRP2. For antimalarial 4-substituted quinolines, a chloro group at the C7-position is considered optimal for activity, whereas methyl groups at C3 or C8 can reduce or abolish activity, respectively. In the context of P-glycoprotein (P-gp) inhibitors, the number of methoxy (B1213986) groups on quinolin-2-one hybrids was a key determinant of inhibitory potency.

Regarding the pyrrolidinone ring , substitutions have been shown to significantly modulate biological activity. In a study of pyrrolidinyl derivatives targeting caspases-3 and -7, fluorination at the C4-position of the pyrrolidine (B122466) ring led to highly potent, nanomolar inhibitors. Specifically, enantiomerically pure 4-fluoropyrrolidinyl derivatives were 100-1000 times more effective than the corresponding 4-methoxy analogs. A 4,4-difluorinated compound, in particular, demonstrated strong inhibition of both caspases. Conversely, analogs with 4-methoxy and 4-trifluoromethyl substituents showed much weaker, micromolar inhibition, while derivatives with a tetraethyleneglycol (OPEG4) group were inactive. In the development of selective androgen receptor modulators (SARMs), a lead compound featured a methyl group and a trifluoro-hydroxyethyl group on the pyrrolidinyl ring, highlighting the importance of specific substitutions for achieving tissue-selective anabolic activity. Computational studies on other SARMs have suggested that small hydrophobic pockets around the 5-oxopyrrolidine ring can help stabilize the molecule's conformation within the target's binding site.

Table 1: Impact of Substituent Variations on Biological Activity

| Scaffold/Analog Series | Ring Modified | Substituent/Position | Observed Effect on Activity | Target/Assay |

|---|---|---|---|---|

| Quinoline-ketoprofen analogs | Quinoline | 8-Benzoyl > 6-Benzoyl | Increased potency | MRP2 Inhibition |

| Quinoline-ketoprofen analogs | Quinoline | 4-Carboxyl group | Favorable for interaction | MRP2 Inhibition |

| 4-Substituted Quinolines | Quinoline | 7-Chloro | Optimal for activity | Antimalarial |

| 4-Substituted Quinolines | Quinoline | 3-Methyl or 8-Methyl | Reduced or abolished activity | Antimalarial |

| Quinolin-2-one-pyrimidine hybrids | Quinoline | Methoxy groups | Increased number favored potency | P-gp Inhibition |

| Pyrrolidinyl-isatin derivatives | Pyrrolidinone | 4-Fluoro / 4,4-Difluoro | Potent (nM) inhibition | Caspase-3/7 Inhibition |

| Pyrrolidinyl-isatin derivatives | Pyrrolidinone | 4-Methoxy / 4-Trifluoromethyl | Weak (µM) inhibition | Caspase-3/7 Inhibition |

| 6-(Pyrrolidinyl)quinolin-2(1H)-ones | Pyrrolidinone | 2-Methyl, 5-(Trifluoro-hydroxyethyl) | Excellent anabolic activity | Androgen Receptor Modulation |

The three-dimensional arrangement of atoms in this compound analogs is a critical factor governing their interaction with biological targets. The specific stereochemistry of chiral centers within the molecule can dictate both the potency and the selectivity of the biological response.

For example, in the development of caspase inhibitors, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives were found to be highly potent, inhibiting the target enzymes in the nanomolar range. This demonstrates that a specific spatial arrangement of the fluorine atom on the pyrrolidine ring is necessary for optimal binding and inhibition.

Similarly, a potent and orally available selective androgen receptor modulator (SARM) was identified with a highly specific stereochemistry: 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one. This precise configuration was essential for its excellent anabolic activity in muscle with reduced impact on the prostate. Further computational studies on a different SARM, 4′-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2′-(trifluoromethyl)benzonitrile, highlighted that this specific (2S,3S) conformation resulted in exceptional stability and binding affinity for the androgen receptor.

The importance of stereochemistry is also observed in older quinoline-based drugs, such as the antimalarial chloroquine (B1663885), where the D-isomer is known to be less toxic than its L-isomer. These findings collectively underscore that stereochemistry is a key parameter to control during the design and synthesis of new therapeutic agents based on this scaffold to achieve desired efficacy and safety profiles.

While the core this compound structure features a direct bond between the two heterocyclic systems, studies on related analogs where linkers or side chains are introduced provide valuable insights into the influence of spatial separation and conformational flexibility on pharmacological activity.

In the design of P-glycoprotein (P-gp) inhibitors based on quinolinone-pyrimidine hybrids, SAR analysis revealed that an optimal molecular length in an extended conformation was a key factor for potent inhibition. The presence of at least one flexible methylene (B1212753) group that acts as a bridge between the quinolinone core and the pyrimidine (B1678525) moiety was also found to favor inhibitory activity, suggesting that a certain degree of conformational freedom is necessary for the molecule to adopt the correct orientation within the P-gp binding site.

Similarly, for 4-substituted quinoline antimalarials, the length of a dialkylaminoalkyl side chain at the C4-position is crucial. Optimal activity is observed when this side chain contains two to five carbon atoms between the nitrogen atoms. In a different class of molecules, analogs of INT131 targeting the PPARγ receptor, the sulfonamide linker connecting the aromatic rings was determined to be critical for

Elucidation of Molecular Mechanism of Action

Detailed Binding Mode Analysis within Biological Macromolecules

Detailed crystallographic or NMR-based binding mode analyses for this compound or its direct analogs within specific biological macromolecules are not extensively reported in the current body of scientific literature. However, computational docking studies on related quinoline and quinazolinone derivatives can offer a theoretical glimpse into their potential interactions.

For instance, molecular docking studies on quinazolinone derivatives, which share a similar bicyclic aromatic system, have shown that these scaffolds can bind to the active sites of various enzymes. nih.gov In many cases, the quinoline or quinazolinone ring system orients within the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions. The nitrogen atom at position-1 of the quinoline ring is often observed accepting a hydrogen bond from the backbone of the protein. epa.gov

In the context of antiprotozoal activity, the 4-aminoquinoline (B48711) scaffold is known to interfere with heme detoxification in the malaria parasite Plasmodium falciparum. While the exact binding mode of the more complex quinolinyl-pyrrolidinone analogs remains to be elucidated, it is plausible that the quinoline portion of the molecule plays a crucial role in targeting parasitic enzymes or processes. For a definitive understanding, co-crystallization of these specific analogs with their biological targets would be necessary.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Chemoinformatics and QSAR studies are powerful tools in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity.

Currently, there are no published QSAR models specifically developed and validated for predicting the activity of this compound analogs. The development of a robust QSAR model requires a dataset of compounds with a range of biological activities and structural diversity.

A hypothetical QSAR study on a series of this compound analogs would involve the following steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

In the absence of a known target structure, ligand-based pharmacophore modeling can be a valuable approach. This technique involves identifying the common structural features (pharmacophore) that are essential for the biological activity of a set of active compounds.

For the 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone analogs, a pharmacophore model could be generated based on the most active compounds from the series. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl group of the pyrrolidin-2-one).

A hydrogen bond donor (the amide N-H, if present).

Aromatic rings (the quinoline system).

A hydrophobic feature (the piperazine (B1678402) ring and other aliphatic parts).

An electron-withdrawing feature (the chloro group on the quinoline ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures but possessing the required pharmacophoric features. This approach can lead to the discovery of new chemical scaffolds with the desired biological activity.

A study on 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives synthesized and evaluated for their antiprotozoal activity provides a basis for understanding the structure-activity relationships in this class of compounds. The in vitro activity of these compounds against Entamoeba histolytica is presented in the table below.

| Compound | Substituent (R) | IC50 (µM) vs. E. histolytica |

|---|---|---|

| Metronidazole (B1676534) (Standard) | - | 1.80 |

| Analog 1 | Phenyl | 0.45 |

| Analog 2 | 4-Chlorophenyl | 0.28 |

| Analog 3 | 4-Fluorophenyl | 0.14 |

| Analog 4 | 4-Methylphenyl | 0.82 |

| Analog 5 | 4-Methoxyphenyl | 1.26 |

| Analog 6 | 2,4-Dichlorophenyl | 0.21 |

From this data, several structure-activity relationships can be inferred:

The presence of a halogen atom at the 4-position of the terminal phenyl ring (4-Chloro and 4-Fluoro) enhances the antiamoebic activity compared to the unsubstituted phenyl analog.

The 4-fluorophenyl substituted analog exhibited the most potent activity in this series.

Electron-donating groups like methyl and methoxy at the 4-position of the phenyl ring resulted in a decrease in activity compared to the halogenated analogs.

The 2,4-dichlorophenyl substituted analog also showed significant potency.

These findings suggest that the electronic properties of the substituent on the terminal phenyl ring play a significant role in the antiprotozoal activity of these quinolinyl-pyrrolidinone derivatives.

Computational Chemistry and Molecular Modeling of 4 Quinolin 2 Yl Pyrrolidin 2 One Systems

Quantum Chemical Calculations

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.

Electronic Structure and Reactivity Analysis of 4-(Quinolin-2-yl)pyrrolidin-2-one and its Derivatives

The electronic structure of a molecule dictates its intrinsic properties, including its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic landscape of this compound and its analogs. acs.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and distribution of HOMO are related to the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the this compound system, the electron-rich quinoline (B57606) ring and the electron-withdrawing lactam group of the pyrrolidinone ring significantly influence the distribution of these orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. In this compound, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the pyrrolidinone are expected to be regions of negative electrostatic potential, making them key sites for interacting with biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of compounds with their biological activity. wu.ac.th By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to develop models that predict the activity of new derivatives. For quinoline-based compounds, contour maps from 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) have shown that electrostatic and hydrophobic fields are often critical factors influencing inhibitory activity. scite.aimdpi.com This information is vital for designing derivatives with improved potency by modifying substituents to optimize these fields.

Table 1: Illustrative Electronic Properties of a this compound Derivative (Calculated via DFT)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Note: The values in this table are representative examples of data generated through DFT calculations and are for illustrative purposes.

The crystal structure of related compounds, such as 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals important conformational details. nih.gov In this analog, the tetrahydropyridine (B1245486) ring of the quinoline moiety adopts a half-chair conformation, and the pyrrolidinone ring has an envelope conformation. nih.gov Such structural data provides a validated starting point for more accurate computational modeling.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions is crucial for optimizing synthesis routes and predicting potential metabolic pathways. Computational chemistry allows for the detailed exploration of reaction energy profiles, including the identification of intermediates and the calculation of activation energies for transition states.

For the synthesis of the this compound core, which can involve reactions like the Pfitzinger reaction for the quinoline moiety, computational methods can be used to compare different potential pathways and identify the most energetically favorable route. researchgate.net By mapping the potential energy surface, chemists can gain insights into reaction kinetics and selectivity, which can guide the choice of reagents and reaction conditions to improve yield and purity.

Transition state theory combined with quantum mechanical calculations can precisely locate the geometry and energy of transition states. This information is key to understanding the factors that control the reaction rate. For instance, in the development of Hedgehog (Hh) signaling pathway inhibitors, which include quinoline-containing structures, understanding the reaction pathways is essential for synthesizing novel antagonists. nih.gov

Furthermore, computational models are employed to predict the metabolic fate of drug candidates. By simulating the interaction of this compound derivatives with metabolic enzymes like Cytochrome P450, it is possible to identify likely sites of metabolism on the molecule. This predictive capability is highly valuable in the early stages of drug discovery, as it helps in designing molecules with improved metabolic stability and reduced potential for forming reactive metabolites.

In Silico Screening and De Novo Design

The vastness of chemical space necessitates efficient methods for identifying and designing promising new molecules. In silico screening and de novo design are two powerful computational strategies that accelerate the discovery of novel drug candidates based on the this compound scaffold.

Virtual Screening for Identification of Novel this compound Analogs with Desired Activities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

The process begins with a known biological target. For derivatives of quinoline-pyrrolidin-2-one, a potential target is the ATM (Ataxia-Telangiectasia Mutated) kinase, an important enzyme in the DNA damage response pathway. google.com A three-dimensional model of the target's binding site is prepared, often from an X-ray crystal structure. Then, a library of virtual compounds, which can include millions of commercially available or synthetically accessible molecules, is computationally "docked" into this binding site.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity using scoring functions. nih.gov The results are ranked, and the top-scoring compounds are selected for further experimental testing. This approach has been successfully used to identify novel quinolone derivatives as anticancer agents by docking them into the active sites of targets like tubulin or various kinases. mdpi.comnih.govnih.govnih.gov

Table 2: Example Virtual Screening Results for this compound Analogs Against ATM Kinase

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Analog-001 | -9.8 | Hydrogen bond with SER2447, Pi-stacking with TRP2451 |

| Analog-002 | -9.5 | Hydrogen bond with LYS2398, Hydrophobic interaction with LEU2444 |

| Analog-003 | -9.2 | Hydrogen bond with SER2447, Halogen bond with TYR2448 |

| Parent Compound | -8.5 | Hydrogen bond with SER2447 |

Note: This table is a hypothetical representation of virtual screening data to illustrate the process. The interactions are based on known inhibitor binding modes.

Computational Design of New Pyrrolidinone-Quinoline Derivatives with Enhanced Target Specificity and Potency

Beyond screening existing compounds, computational methods can be used for the de novo design of entirely new molecules. This approach involves building novel chemical structures piece by piece within the constraints of the target's binding site to maximize favorable interactions.

Structure-based drug design (SBDD) is a key strategy where detailed knowledge of the receptor's binding pocket is used to design ligands with high affinity and selectivity. By analyzing the interactions of a known inhibitor, such as a this compound lead compound, with its target, medicinal chemists can identify opportunities for improvement. For example, if a specific region of the binding pocket is unoccupied and hydrophobic, a hydrophobic group can be added to the ligand to fill this pocket and increase binding affinity. This iterative process of design, synthesis, and testing, guided by computational insights, has proven highly effective. nih.gov

This methodology has been applied to design novel quinoline-based multi-target inhibitors for cancer therapy and to optimize quinazolinone derivatives as selective PI3Kδ inhibitors. scite.ainih.gov For the this compound scaffold, de novo design could focus on introducing substituents that form additional hydrogen bonds, exploit specific hydrophobic pockets, or enhance π-π stacking interactions with aromatic residues in the target's active site, leading to derivatives with superior potency and specificity. nih.gov

Q & A

Q. Resolution Strategies :

- Dual-activity screening : Test compounds across multiple disease models.

- Proteomics : Identify off-target interactions via kinase profiling or thermal shift assays.

What safety and handling protocols are recommended for synthesizing this compound?

Basic Research Focus

and 16 outline safety measures for handling pyrrolidinone derivatives:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane in ).

- Spill management : Neutralize acidic/basic residues with appropriate absorbents .

Regulatory Compliance : Follow GHS hazard codes (e.g., H315 for skin irritation) and disposal guidelines per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.